molecular formula C18H23N3O3S B11008379 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)furan-2-carboxamide

Cat. No.: B11008379
M. Wt: 361.5 g/mol
InChI Key: AQVGVFDRLBPVOC-UHFFFAOYSA-N
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Description

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a pyrimidine ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)furan-2-carboxamide typically involves multiple steps

    Preparation of Furan-2-carboxamide Core: This step involves the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions to form the furan-2-carboxamide.

    Introduction of Pyrimidine Moiety: The 4,6-dimethylpyrimidine-2-thiol is then reacted with a suitable alkylating agent to introduce the pyrimidine moiety.

    Formation of the Final Compound: The final step involves the coupling of the intermediate with tetrahydro-2H-pyran-4-ylmethylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.

    Reduction: Reduction reactions can occur at the carbonyl group in the furan-2-carboxamide core.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials. Its unique combination of functional groups allows for the creation of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets through its various functional groups. The pyrimidine ring may interact with nucleic acids or proteins, while the furan and tetrahydropyran rings could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound shares the pyrimidine moiety but differs in the rest of its structure.

    N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Another compound with a similar pyrimidine ring but different functional groups.

Uniqueness

The uniqueness of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)furan-2-carboxamide lies in its combination of three distinct ring systems and the presence of multiple functional groups

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(oxan-4-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C18H23N3O3S/c1-12-9-13(2)21-18(20-12)25-11-15-3-4-16(24-15)17(22)19-10-14-5-7-23-8-6-14/h3-4,9,14H,5-8,10-11H2,1-2H3,(H,19,22)

InChI Key

AQVGVFDRLBPVOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NCC3CCOCC3)C

Origin of Product

United States

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